molecular formula C9H4BrF5O2 B14756861 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14756861
M. Wt: 319.02 g/mol
InChI Key: ZWIZDBISFMOQNS-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid.

    Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura cross-coupling, is employed to attach the trifluoroethanone moiety to the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate).

    Reduction: Reducing agents (sodium borohydride), solvents (methanol, ethanol).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions yield alcohol derivatives.
  • Oxidation reactions yield hydroxyl derivatives.

Scientific Research Applications

1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2-fluoroethanone
  • 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2-difluoroethanone
  • (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid

Comparison: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of three fluorine atoms in the ethanone moiety, which can significantly impact its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This compound’s unique structure makes it valuable for specific applications where high electronegativity and reactivity are desired.

Properties

Molecular Formula

C9H4BrF5O2

Molecular Weight

319.02 g/mol

IUPAC Name

1-(3-bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H4BrF5O2/c1-17-4-2-3(10)6(11)5(7(4)12)8(16)9(13,14)15/h2H,1H3

InChI Key

ZWIZDBISFMOQNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br

Origin of Product

United States

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